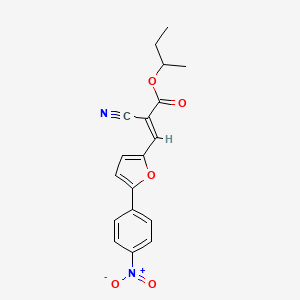

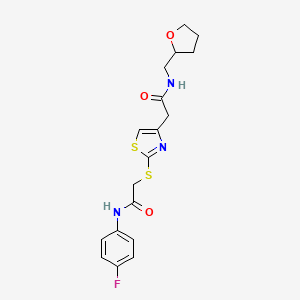

(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

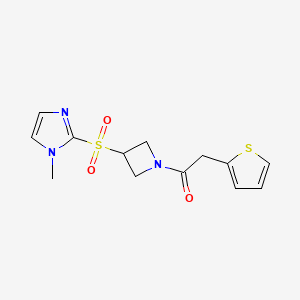

“(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate” is a chemical compound with the molecular formula C14H8N2O5 . It is also known by other names such as (2E)-2-Cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylic acid .

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a nitrophenyl group, and a cyanoacrylate group . The average mass is 284.224 Da and the monoisotopic mass is 284.043335 Da .Chemical Reactions Analysis

While specific chemical reactions involving “(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate” are not detailed in the retrieved papers, similar compounds have been used in various chemical reactions. For example, cyanoacetohydrazides have been used in the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis

The Log Octanol-Water Partition Coefficient (Log Kow) of this compound is estimated to be 3.22 . The boiling point is estimated to be 484.48°C and the melting point is estimated to be 205.35°C .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

A novel one-pot, three-component Wittig–S_NAr approach has been developed to synthesize ethyl (E)-3-[5-(morpholino-1-yl)-4-nitrophenyl]acrylate and its analogues, which are intermediates for aurora 2 kinase inhibitors. This process uses water as a solvent, highlighting the use of non-toxic, environmentally benign conditions for creating complex molecules with high stereoselectivity and moderate to high yield (Xu et al., 2015).

Materials Science and Engineering

The copolymerization of 4-Nitrophenyl acrylate (NPA) with methyl methacrylate (MMA) has been explored, focusing on synthesis, characterization, and reactivity ratios. This research involves the study of the thermal properties and molecular composition of polymers, showcasing applications in creating new materials with specific mechanical and thermal properties (Thamizharasi et al., 1999).

Medicinal Chemistry and Pharmacology

Research on acrylonitriles substituted with triazoles or benzimidazoles, including structures related to "(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate," has demonstrated in vitro cytotoxic potency against human cancer cell lines. These compounds' structure-activity relationships indicate potential applications in developing new anticancer agents (Sa̧czewski et al., 2004).

Photovoltaic Applications

Studies have shown that certain cyanoacrylic acid derivatives, similar to "(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate," can be used as organic sensitizers in dye-sensitized solar cells (DSSCs), indicating their role in improving light harvesting efficiency and overall conversion efficiency in renewable energy technologies (Kim et al., 2006).

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds can interact with their targets through weak non-covalent interactions with enzymes and receptors . This interaction can result in a variety of pharmacological actions .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have shown a pronounced effect on strains of bacteria and fungi , suggesting that this compound may also have antimicrobial properties.

Propiedades

IUPAC Name |

butan-2-yl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-3-12(2)24-18(21)14(11-19)10-16-8-9-17(25-16)13-4-6-15(7-5-13)20(22)23/h4-10,12H,3H2,1-2H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCVSKOYLIPOBH-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6-trimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742306.png)

![2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2742308.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2742309.png)

![(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2742312.png)

![6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2742319.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2742322.png)